N-(Dimethylaminomethyl)-indole
CAS No.: 5379-79-3
Cat. No.: VC3844774
Molecular Formula: C11H14N2
Molecular Weight: 174.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5379-79-3 |
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Molecular Formula | C11H14N2 |
Molecular Weight | 174.24 g/mol |
IUPAC Name | 1-indol-1-yl-N,N-dimethylmethanamine |
Standard InChI | InChI=1S/C11H14N2/c1-12(2)9-13-8-7-10-5-3-4-6-11(10)13/h3-8H,9H2,1-2H3 |
Standard InChI Key | YIMPWIJIKJBRDM-UHFFFAOYSA-N |
SMILES | CN(C)CN1C=CC2=CC=CC=C21 |
Canonical SMILES | CN(C)CN1C=CC2=CC=CC=C21 |
Introduction
Structural Characteristics and Isomeric Variations
N-(Dimethylaminomethyl)-indole derivatives are defined by the substitution pattern of the dimethylaminomethyl group on the indole scaffold. The indole nucleus consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The addition of a dimethylaminomethyl group (-CH2N(CH3)2) introduces basicity and hydrogen-bonding capacity, influencing interactions with biological targets.
Positional Isomerism
The pharmacological activity of these compounds is highly dependent on the substituent's position:
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3-(Dimethylaminomethyl)indole (Gramine; CAS 87-52-5): The most extensively studied isomer, gramine, features the substituent at the 3-position. Its molecular formula is C11H14N2, with an average molecular weight of 174.24 g/mol .
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2-(Dimethylaminomethyl)indole (CAS 13993-04-9): This isomer exhibits a molecular formula of C11H14N2 and a monoisotopic mass of 174.116 g/mol .
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1-(Dimethylaminomethyl)indole: While less common, this isomer (CAS 5379-79-3) has been synthesized for specialized applications, though its biological data remain limited.
Table 1: Comparative Structural Data for N-(Dimethylaminomethyl)-indole Isomers
Synthesis and Chemical Modification
Mannich Reaction-Based Synthesis
The Mannich reaction is the primary method for synthesizing gramine and its analogues. This one-pot condensation involves indole, formaldehyde, and dimethylamine, typically catalyzed by acetic acid or zinc chloride .
Representative Protocol (Gramine Synthesis):
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Reactants: Indole (1 equiv), formaldehyde (1.2 equiv), dimethylamine hydrochloride (1.5 equiv).
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Catalyst: Acetic acid (10 mol%) or ZnCl2 (5 mol%).
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Conditions: Ethanol solvent, reflux at 80°C for 4–6 hours.
Microwave-assisted and ultrasound-irradiated modifications have reduced reaction times to 5–15 minutes while maintaining high yields .
Derivatization Strategies
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Quaternary Ammonium Salts: Alkylation of the dimethylamino group enhances water solubility and bioavailability. For example, treatment with methyl iodide yields trimethylammonium derivatives .
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Nitro and Methoxy Substituents: Electron-withdrawing or donating groups on the indole ring modulate electronic properties, affecting receptor binding affinity .
Biological Activities and Mechanisms
Anti-Inflammatory and Neuroprotective Effects
Gramine demonstrates significant anti-inflammatory activity by suppressing microglial activation via the NF-κB pathway. In a rat model of spinal cord injury (SCI), gramine (80 mg/kg) reduced pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) by 40–60% and improved motor function recovery .
Mechanistic Insights:
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NF-κB Inhibition: Gramine blocks IκBα phosphorylation, preventing nuclear translocation of NF-κB and subsequent cytokine release .
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Apoptosis Prevention: Co-culture studies show gramine (20 μM) reduces apoptosis in PC12 neurons by 35% under inflammatory conditions .
Antimicrobial and Antiviral Properties
Gramine derivatives exhibit broad-spectrum activity against pathogens:
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Antibacterial: MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli .
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Antifungal: 50% growth inhibition of Candida albicans at 16 μg/mL .
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Antiviral: EC50 of 5.2 μM against influenza A (H1N1) via hemagglutinin inhibition .
Pharmacokinetics and Toxicity
Absorption and Distribution
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Bioavailability: Gramine shows 65% oral bioavailability in rodent studies, with a Tmax of 1.2 hours .
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Blood-Brain Barrier Permeability: LogP value of 2.23 facilitates CNS penetration, making it suitable for neuroinflammatory disorders .
Applications in Drug Development
Neuroinflammation Therapy
Gramine’s ability to suppress microglial activation positions it as a candidate for:
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Spinal Cord Injury: Phase II trials ongoing for gramine-loaded nanoparticles (NCT04567844).
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Alzheimer’s Disease: Reduces β-amyloid plaque formation by 30% in transgenic mouse models .
Agricultural Uses
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